7-Methylbenzo[d]thiazole-2-carbonitrile
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Overview
Description
7-Methylbenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole core with a methyl group at the 7th position and a cyano group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 7-Methylbenzo[d]thiazole-2-carbonitrile involves a Pd-catalyzed Migita coupling reaction. This method uses a non-smelly thiol surrogate to avoid the use of malodorous thiols. The reaction is performed in the presence of a palladium catalyst and a base, such as DBU, at elevated temperatures . Another method involves the cyclization of N-arylcyanothioformamides using a catalytic system involving palladium and copper .
Industrial Production Methods
For industrial-scale production, the Pd-catalyzed Migita coupling method has been optimized to allow the reaction to be performed in a dose-controlled manner. This method has been scaled up to produce kilogram quantities of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
7-Methylbenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d]thiazole-2-carbonitrile, particularly in its role as a monoamine oxidase inhibitor, involves the inhibition of the enzyme’s activity. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole-6-carbonitrile: Similar structure but with the cyano group at the 6th position.
2-Cyanobenzothiazole: Lacks the methyl group at the 7th position.
Benzo[d]imidazo[2,1-b]thiazole: Contains an imidazole ring fused to the benzothiazole core.
Uniqueness
7-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to serve as a versatile building block in synthetic chemistry and a potent inhibitor in biological systems.
Properties
Molecular Formula |
C9H6N2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
7-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3 |
InChI Key |
BGYIOSIFIFSVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C#N |
Origin of Product |
United States |
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